molecular formula C10H20NO4S B13715960 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical

Cat. No.: B13715960
M. Wt: 250.34 g/mol
InChI Key: ZPXWDVRWCDFWPE-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy, free radical, is a stable organic radical known for its unique chemical properties. This compound is part of the broader family of nitroxides, which are characterized by the presence of a nitrogen-oxygen radical. These compounds are widely used in various fields due to their stability and reactivity.

Preparation Methods

The synthesis of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves several steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is then modified to introduce the methylsulfonyloxy group. The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the radical .

Chemical Reactions Analysis

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced back to its non-radical form.

    Substitution: The methylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy involves its ability to stabilize free radicals. The compound interacts with molecular targets through its nitrogen-oxygen radical, which can participate in various redox reactions. These interactions can modulate oxidative stress pathways and influence cellular processes .

Comparison with Similar Compounds

Similar compounds to 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy include:

The uniqueness of 2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy lies in its specific functional group, which imparts distinct reactivity and stability compared to other nitroxides.

Properties

Molecular Formula

C10H20NO4S

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C10H20NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3

InChI Key

ZPXWDVRWCDFWPE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OS(=O)(=O)C)C

Origin of Product

United States

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